molecular formula C13H12FNO2 B14112989 3-Fluoro-4-(3-methoxyanilino)phenol

3-Fluoro-4-(3-methoxyanilino)phenol

Cat. No.: B14112989
M. Wt: 233.24 g/mol
InChI Key: LCTWZMOSOYFGTP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methoxyanilino)phenol is an organic compound that features a fluorine atom, a methoxy group, and an aniline moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxyanilino)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with 3-methoxyaniline under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxyanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2/Pd-C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases (e.g., NaH, K2CO3) and polar aprotic solvents (e.g., DMSO, DMF).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-methoxyanilino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxyanilino)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target. In the context of anticancer activity, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-methoxyanilino)phenol is unique due to the presence of both a fluorine atom and a methoxyanilino group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

3-fluoro-4-(3-methoxyanilino)phenol

InChI

InChI=1S/C13H12FNO2/c1-17-11-4-2-3-9(7-11)15-13-6-5-10(16)8-12(13)14/h2-8,15-16H,1H3

InChI Key

LCTWZMOSOYFGTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)O)F

Origin of Product

United States

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